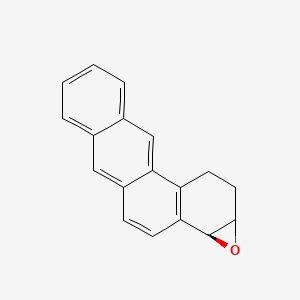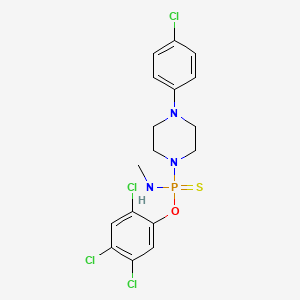
O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate is a complex organophosphorus compound It is characterized by the presence of multiple chlorine atoms, a piperazine ring, and a phosphonamidothioate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-(4-chlorophenyl)-1-piperazine derivative. This can be achieved through the reaction of 4-chloroaniline with piperazine under controlled conditions.
Introduction of the Phosphonamidothioate Group: The next step involves the introduction of the phosphonamidothioate group. This is typically done by reacting the piperazine derivative with a suitable phosphonamidothioate precursor under anhydrous conditions.
Chlorination: The final step involves the chlorination of the compound to introduce the 2,4,5-trichlorophenyl group. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phosphonamidothioate group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The chlorine atoms in the phenyl rings can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools and therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases, including neurological disorders and infections.
Industry
In industrial applications, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty products.
作用机制
The mechanism of action of O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The phosphonamidothioate group is particularly important for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidate
- O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the phosphonamidothioate group. This group enhances its binding affinity and specificity, making it more effective in its applications. Additionally, the combination of multiple chlorine atoms and the piperazine ring contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
7144-54-9 |
|---|---|
分子式 |
C17H18Cl4N3OPS |
分子量 |
485.2 g/mol |
IUPAC 名称 |
N-[[4-(4-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine |
InChI |
InChI=1S/C17H18Cl4N3OPS/c1-22-26(27,25-17-11-15(20)14(19)10-16(17)21)24-8-6-23(7-9-24)13-4-2-12(18)3-5-13/h2-5,10-11H,6-9H2,1H3,(H,22,27) |
InChI 键 |
JJTYCQVEJBLOER-UHFFFAOYSA-N |
规范 SMILES |
CNP(=S)(N1CCN(CC1)C2=CC=C(C=C2)Cl)OC3=CC(=C(C=C3Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


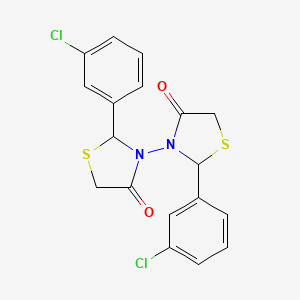
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)
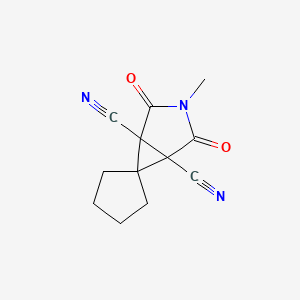
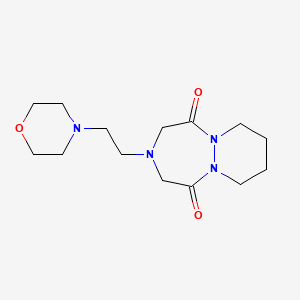
![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
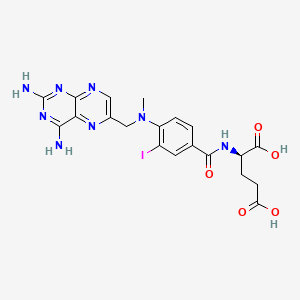

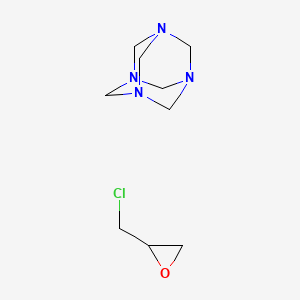
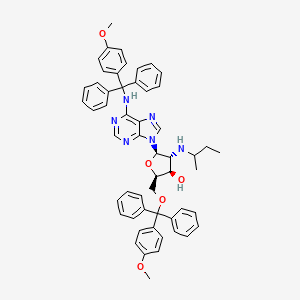
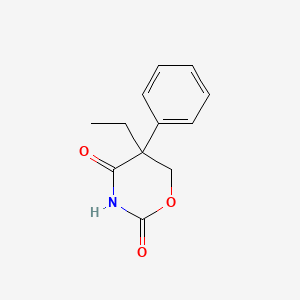

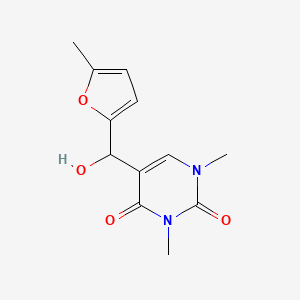
methanone](/img/structure/B12791111.png)
